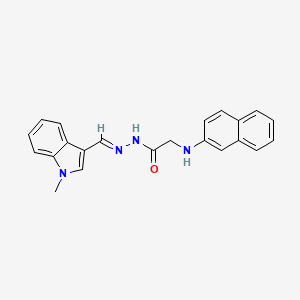![molecular formula C8H14N4OS B11104124 N-(5-Isobutylsulfanyl-1H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B11104124.png)
N-(5-Isobutylsulfanyl-1H-[1,2,4]triazol-3-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(2-methylpropyl)sulfanyl]-1H-1,2,4-triazol-3-yl}acetamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a sulfanyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-methylpropyl)sulfanyl]-1H-1,2,4-triazol-3-yl}acetamide typically involves the reaction of 1H-1,2,4-triazole-3-thiol with 2-methylpropyl bromide under basic conditions to form the intermediate 5-[(2-methylpropyl)sulfanyl]-1H-1,2,4-triazole. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-methylpropyl)sulfanyl]-1H-1,2,4-triazol-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
N-{5-[(2-methylpropyl)sulfanyl]-1H-1,2,4-triazol-3-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{5-[(2-methylpropyl)sulfanyl]-1H-1,2,4-triazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The sulfanyl group and triazole ring play crucial roles in its biological activity. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of essential biomolecules in microbial cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
- N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Uniqueness
N-{5-[(2-methylpropyl)sulfanyl]-1H-1,2,4-triazol-3-yl}acetamide is unique due to its specific sulfanyl group attached to the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H14N4OS |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-[3-(2-methylpropylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide |
InChI |
InChI=1S/C8H14N4OS/c1-5(2)4-14-8-10-7(11-12-8)9-6(3)13/h5H,4H2,1-3H3,(H2,9,10,11,12,13) |
InChI Key |
JLJZXPKBFNOVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=NNC(=N1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



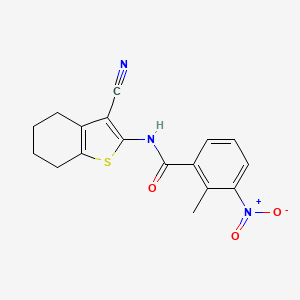
![2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11104055.png)
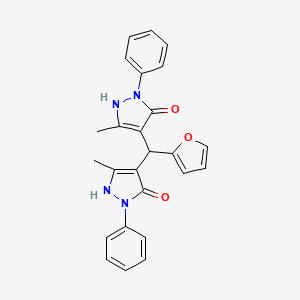
![N-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11104072.png)
![4-(5-methyl-4-{(1E)-1-[(2E)-(pyridin-2-ylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11104074.png)
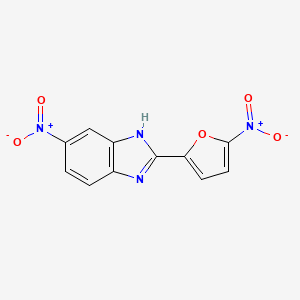
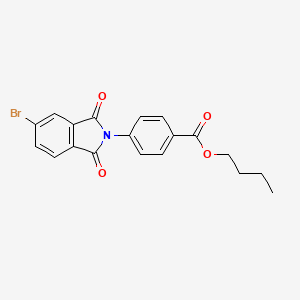
![4-Tert-butylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B11104110.png)
![{4-bromo-2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11104114.png)
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11104125.png)
![12-{[(2,5-Dimethoxy-2,5-dihydro-2-furanyl)methyl]carbamoyl}-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid](/img/structure/B11104143.png)
![O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} octylcarbamothioate](/img/structure/B11104144.png)
